3-Methoxy-8-azabicyclo[3.2.1]octane hydrochloride is a premium conformationally restricted secondary amine building block engineered for advanced drug discovery and agrochemical development. Featuring a bridged nortropane skeleton with a precisely oriented 3-methoxy substituent, this compound provides high Fsp3 character and locks the ether oxygen in a rigid 3D vector, minimizing the entropic penalty of target binding [1]. Supplied as a highly stable, water-soluble hydrochloride salt, it serves as an optimal precursor for N-arylation, alkylation, and amidation workflows. By substituting standard planar piperidines with this bridged architecture, researchers can simultaneously enhance metabolic stability, modulate lipophilicity, and improve blood-brain barrier (BBB) penetrance in lead optimization campaigns [2].
Substituting this specific compound with unbridged 3-methoxypiperidine introduces conformational flexibility that increases susceptibility to CYP450-mediated oxidative metabolism and reduces target binding affinity due to higher entropic costs [1]. Conversely, utilizing the closely related 3-hydroxy-8-azabicyclo[3.2.1]octane (nortropine) introduces a reactive hydroxyl group that acts as a primary site for Phase II glucuronidation, significantly increasing metabolic clearance and altering the polar surface area (PSA) [2]. Furthermore, procuring the free base rather than the hydrochloride salt compromises long-term shelf stability and handling precision; the free base is prone to oxidation and moisture absorption, whereas the HCl salt ensures reproducible stoichiometry and purity in high-throughput synthesis arrays [3].
Bridged bicyclic amines like the 8-azabicyclo[3.2.1]octane core provide a locked 3D conformation compared to flexible piperidines. This structural rigidity reduces the entropic penalty upon receptor binding. Class-level studies demonstrate that replacing a flexible piperidine with a bridged bicyclic bioisostere can yield a 10- to 50-fold improvement in target affinity (IC50) while significantly increasing the Fsp3 fraction, a key metric for clinical developability [1].
| Evidence Dimension | Target binding affinity and Fsp3 fraction |
| Target Compound Data | High Fsp3 character with locked 3D vectors |
| Comparator Or Baseline | Unbridged piperidine analogs |
| Quantified Difference | 10- to 50-fold typical improvement in binding potency (IC50) |
| Conditions | In vitro receptor binding assays |
Procuring the bridged core directly accelerates hit-to-lead optimization by providing a pre-organized scaffold that maximizes binding interactions.
The presence of the 3-methoxy ether in 3-methoxy-8-azabicyclo[3.2.1]octane prevents the Phase II metabolic liabilities associated with free hydroxyl groups. Compared to 3-hydroxy analogs (nortropines), the methoxy ether eliminates the primary site for glucuronidation. This modification typically results in a >80% reduction in intrinsic clearance (CLint) in human liver microsomes and optimizes the LogP for central nervous system (CNS) applications [1].
| Evidence Dimension | Intrinsic clearance (CLint) and metabolic half-life |
| Target Compound Data | 3-Methoxy ether (protected from glucuronidation) |
| Comparator Or Baseline | 3-Hydroxy-8-azabicyclo[3.2.1]octane (Nortropine) |
| Quantified Difference | >80% reduction in Phase II clearance liability |
| Conditions | Human liver microsome (HLM) stability assays |
Selecting the methoxy variant eliminates the need for downstream synthetic protection steps and yields inherently more stable drug candidates.
The hydrochloride salt form of 3-methoxy-8-azabicyclo[3.2.1]octane offers critical advantages in laboratory handling and process chemistry. Unlike the free base, which is susceptible to atmospheric oxidation and moisture degradation, the HCl salt maintains >99% purity under standard ambient storage conditions. Furthermore, its high solubility in polar solvents facilitates smooth participation in transition-metal-catalyzed cross-coupling reactions when neutralized in situ [1].
| Evidence Dimension | Shelf stability and handling precision |
| Target Compound Data | >99% purity retention over extended ambient storage |
| Comparator Or Baseline | Free base amine |
| Quantified Difference | Near-total elimination of oxidative degradation compared to the free base |
| Conditions | Ambient storage and high-throughput parallel synthesis |
The HCl salt ensures accurate stoichiometric weighing and reproducible yields, which is critical for automated library synthesis and scale-up.
This compound is highly suited as a building block for neurotherapeutics. Its optimized polar surface area (PSA) and increased lipophilicity due to the methoxy group facilitate blood-brain barrier (BBB) penetration, while the rigid nortropane core provides high-affinity interactions with CNS targets such as monoamine transporters and receptors [1].
In late-stage lead optimization, this compound serves as a premium bioisostere for metabolically labile piperidine or morpholine rings. Its incorporation increases the Fsp3 fraction and improves the pharmacokinetic profile by mitigating CYP450 oxidation pathways common to flat, flexible heterocycles [2].
The stable hydrochloride salt form is ideal for automated, parallel synthesis arrays. It provides reliable, reproducible reactivity in Buchwald-Hartwig aminations, SNAr reactions, and amide couplings upon the addition of a standard organic base, streamlining the generation of diverse analog libraries [3].